molecular formula C15H15ClN2S B3060670 1-(4-Chlorophenyl)-3-(1-phenylethyl)thiourea CAS No. 62466-32-4

1-(4-Chlorophenyl)-3-(1-phenylethyl)thiourea

Cat. No.: B3060670
CAS No.: 62466-32-4
M. Wt: 290.8 g/mol
InChI Key: SJPVDSFOTQZLMK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(1-phenylethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, with the general formula R1R2NCSNR3R4. This particular compound features a 4-chlorophenyl group and a 1-phenylethyl group attached to the thiourea core. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-(1-phenylethyl)thiourea typically involves the reaction of 4-chloroaniline with 1-phenylethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

4-Chloroaniline+1-Phenylethyl isothiocyanateThis compound\text{4-Chloroaniline} + \text{1-Phenylethyl isothiocyanate} \rightarrow \text{this compound} 4-Chloroaniline+1-Phenylethyl isothiocyanate→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-(1-phenylethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sulfuric acid for sulfonation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(1-phenylethyl)thiourea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(1-phenylethyl)thiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(1-phenylethyl)thiourea can be compared with other thiourea derivatives, such as:

  • 1-(4-Methylphenyl)-3-(1-phenylethyl)thiourea
  • 1-(4-Bromophenyl)-3-(1-phenylethyl)thiourea
  • 1-(4-Nitrophenyl)-3-(1-phenylethyl)thiourea

These compounds share similar structural features but differ in their substituents on the aromatic ring. The presence of different substituents can significantly influence their chemical reactivity and biological activities. For instance, the 4-chloro substituent in this compound may enhance its antimicrobial properties compared to its methyl or bromine analogs.

Biological Activity

1-(4-Chlorophenyl)-3-(1-phenylethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This compound, with the CAS number 62466-32-4, has been studied for its cytotoxic effects against various cancer cell lines and its mechanisms of action. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H16ClN2S\text{C}_{16}\text{H}_{16}\text{ClN}_2\text{S}

This compound consists of a phenyl group substituted with a chlorine atom and an ethyl group attached to the thiourea moiety, which is critical for its biological activity.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer cell lines:

Cell LineIC50 (µM)Selectivity Index
SW480 (Colon)5.8 - 7.6Favorable
SW620 (Colon)6.9 - 13.7Favorable
PC3 (Prostate)6.9 - 13.7Favorable
K-562 (Leukemia)12.7 - 15.6Moderate

These results indicate that the compound is particularly effective against colon cancer cells, with selectivity over normal cells such as HaCaT keratinocytes, which is advantageous in reducing side effects during treatment .

The mechanisms underlying the cytotoxic effects of this thiourea derivative include:

  • Induction of Apoptosis : The compound has been shown to induce both early and late apoptosis in cancer cells, as confirmed by flow cytometry analyses. Studies indicated that it could reduce live cell counts significantly in treated populations compared to controls .
  • Inhibition of Interleukin-6 (IL-6) : The compound acts as an inhibitor of IL-6 secretion in cancer cells, which is crucial since IL-6 is often associated with tumor progression and inflammation .
  • Cell Viability Reduction : The trypan blue exclusion assay demonstrated that treatment with this thiourea led to a marked decrease in viable cancer cells across multiple lines, with reductions ranging from 20% to as high as 93% depending on the concentration used .

Case Studies

A notable study focused on the effects of various thiourea derivatives including this compound on human colon cancer cell lines SW480 and SW620. The study revealed:

  • High Efficacy : The compound demonstrated IC50 values lower than those of standard chemotherapeutics like cisplatin, indicating superior efficacy against these cancer types.
  • Selectivity : The selectivity index showed that these compounds were more toxic to cancer cells than to normal cells, highlighting their potential for therapeutic use without significant toxicity .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(1-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2S/c1-11(12-5-3-2-4-6-12)17-15(19)18-14-9-7-13(16)8-10-14/h2-11H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPVDSFOTQZLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407541
Record name Thiourea, N-(4-chlorophenyl)-N'-(1-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62466-32-4
Record name Thiourea, N-(4-chlorophenyl)-N'-(1-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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